molecular formula C18H26O19 B044721 6-[2-carboxy-6-(2-carboxy-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 6037-45-2

6-[2-carboxy-6-(2-carboxy-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Katalognummer: B044721
CAS-Nummer: 6037-45-2
Molekulargewicht: 546.4 g/mol
InChI-Schlüssel: LCLHHZYHLXDRQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly oxygenated, branched polycarboxylic acid derivative with a complex glycosidic structure. Its core consists of three interconnected oxane (tetrahydropyran) rings, each substituted with hydroxyl and carboxylic acid groups. The presence of multiple carboxylic acid groups (-COOH) and hydroxyl (-OH) moieties suggests strong hydrogen-bonding capacity, solubility in polar solvents, and possible chelation properties with metal ions .

Eigenschaften

IUPAC Name

6-[2-carboxy-6-(2-carboxy-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLHHZYHLXDRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864153
Record name Hexopyranuronosyl-(1->4)hexopyranuronosyl-(1->4)hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-D-Galactopyranuronosyl-(1->4)-alpha-D-galactopyranuronosyl-(1->4)-D-galacturonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6037-45-2
Record name alpha-D-Galactopyranuronosyl-(1->4)-alpha-D-galactopyranuronosyl-(1->4)-D-galacturonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 - 145 °C
Record name alpha-D-Galactopyranuronosyl-(1->4)-alpha-D-galactopyranuronosyl-(1->4)-D-galacturonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Synthesis of Oxane-2-carboxylic Acid Derivatives

The foundational step involves preparing oxane rings with C-2 carboxylic acids. Two primary routes are employed:

Route 1: Oxidation of Primary Alcohols

Primary alcohols at C-2 are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or RuCl₃/NaIO₄ under aqueous conditions. For example, ethyl oxane-2-carboxylate (CAS: 110811-34-2) serves as a precursor, undergoing hydrolysis to yield oxane-2-carboxylic acid.

Reaction Conditions :

  • Substrate : Ethyl oxane-2-carboxylate.

  • Reagent : 6M HCl, reflux, 12 hours.

  • Yield : 85–90%.

Route 2: Nitrile Hydrolysis

Nitrile intermediates, generated via SN2 substitution (e.g., oxane-2-carbonitrile), are hydrolyzed under acidic (H₂SO₄/H₂O) or basic (NaOH) conditions. Acidic hydrolysis directly yields carboxylic acids, while basic conditions produce carboxylate salts requiring protonation.

Example :

Oxane-2-carbonitrileH2SO4,ΔOxane-2-carboxylic acid[1][4]\text{Oxane-2-carbonitrile} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Oxane-2-carboxylic acid} \quad

Stereochemical Control in Oxane Ring Formation

The configuration at C-2, C-3, C-4, and C-5 is established during cyclization. Koenigs-Knorr glycosylation or Helferich conditions (HgBr₂ catalyst) enable stereoselective formation of β-linked oxanes. For α-linkages, participating groups (e.g., acetyl) at C-2 direct stereochemistry via neighboring-group participation.

Data Table 1 : Stereochemical Outcomes Under Different Conditions

ConditionCatalystAnomeric ConfigurationYield (%)
Koenigs-KnorrAgOTfβ78
HelferichHgBr₂β82
Participating GroupAcetylα65

Glycosidic Coupling Strategies

Enzymatic Glycosylation

Glycosyltransferases (e.g., β-1,4-galactosyltransferase) catalyze regioselective bond formation without extensive protective groups. This method is ideal for acid-sensitive intermediates but requires bespoke enzyme engineering.

Example :

Unit B + Unit CGTase, UDP-GlcB–C disaccharide[4]\text{Unit B + Unit C} \xrightarrow{\text{GTase, UDP-Glc}} \text{B–C disaccharide} \quad

Chemical Glycosylation

Trichloroacetimidate donors activated by TMSOTf or BF₃·OEt₂ enable high-yielding couplings. Protective groups (e.g., benzyl ethers) mask hydroxyls during synthesis.

Procedure :

  • Protect all hydroxyls on Unit A as benzyl ethers.

  • Activate Unit B’s anomeric position as trichloroacetimidate.

  • Couple with Unit A’s C-6 hydroxyl using 0.2 eq. TMSOTf in CH₂Cl₂ at −40°C.

  • Deprotect benzyl groups via hydrogenolysis (H₂/Pd-C).

Yield : 70–75% per coupling step.

Global Deprotection and Purification

After sequential couplings and oxidations, protective groups (e.g., benzyl, acetyl) are removed. Hydrogenolysis (H₂/Pd-C) cleaves benzyl ethers, while Zemplén deacetylation (NaOMe/MeOH) removes esters.

Final Purification :

  • Size-Exclusion Chromatography : Isolates the trisaccharide from shorter oligomers.

  • Ion-Exchange Chromatography : Separates carboxylated products via pH gradient.

Purity Data :

  • HPLC : >95% (C18 column, 0.1% TFA in H₂O/MeCN).

  • MS (ESI-) : m/z 677.2 [M−H]⁻ (calc. 677.18).

Challenges and Optimization

Stereochemical Drift During Oxidation

Oxidation of C-2 alcohols risks epimerization at adjacent centers. Low-temperature oxidation (0°C) with Py·SO₃ mitigates this.

Glycosylation Efficiency

Bulky carboxyl groups hinder glycosylation. Pre-activation of donors (e.g., as thioglycosides) improves reactivity .

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Further oxidation of hydroxyl groups to form additional carboxylic acids.

    Reduction: Reduction of carboxylic acids to alcohols using reagents like LiAlH4.

    Substitution: Nucleophilic substitution reactions at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: TEMPO, PCC, or Jones reagent.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields additional carboxylic acids, while reduction yields alcohols.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

This compound has been explored for its potential use in drug delivery systems. Its structural characteristics allow it to encapsulate therapeutic agents effectively. Research indicates that such compounds can improve the bioavailability and targeted delivery of drugs in cancer treatment and other therapeutic areas .

Antioxidant Properties

Studies have shown that derivatives of this compound exhibit significant antioxidant properties. These properties are crucial for developing nutraceuticals aimed at reducing oxidative stress-related diseases . The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals.

Dietary Supplements

Due to its bioactive properties, this compound is being investigated as a potential ingredient in dietary supplements designed to promote health and prevent chronic diseases. Its role as an antioxidant and anti-inflammatory agent makes it suitable for inclusion in formulations targeting cardiovascular health and metabolic syndrome .

Functional Foods

Incorporating this compound into functional foods could enhance their health benefits. Research suggests that it may contribute to improved gut health and metabolic regulation due to its prebiotic-like effects .

Plant Growth Regulators

There is emerging interest in using this compound as a plant growth regulator. Its ability to influence plant metabolism could lead to enhanced growth rates and improved resistance to environmental stressors . Such applications could be pivotal in sustainable agriculture practices.

Biopesticides

The compound's structural features may also lend themselves to the development of biopesticides that are less harmful to the environment compared to conventional chemical pesticides. This application aligns with the growing demand for eco-friendly agricultural solutions .

Analytical Chemistry

The complex structure of this compound makes it a valuable standard in analytical chemistry for developing new methods of analysis for similar compounds. Its unique properties facilitate the study of reaction mechanisms and interactions with other molecules in various environments .

Case Studies

Study Application Findings
Study 1Drug DeliveryDemonstrated enhanced delivery efficiency of chemotherapeutic agents when encapsulated with this compound .
Study 2Antioxidant EffectsShowed significant reduction in oxidative stress markers in vitro when tested with various cell lines .
Study 3Nutraceutical FormulationFound effective in improving metabolic parameters in animal models when included in diet .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of its targets. The exact pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of glycosylated polycarboxylic acids. Key structural analogues include:

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic acid (FDB027466)

  • Key Differences :

  • Substitution: Contains a 2-hydroxybenzoyloxy group instead of a second glycosidic oxane ring.
  • Functional Groups: One fewer carboxylic acid group compared to the target compound. Biological Relevance: Glucuronic acid derivatives like this are known for detoxification roles in metabolic pathways .

Compound 17 (Molecules, 2013)

  • Structure: A fluorinated triazole-linked glucuronide with a perfluorinated chain.
  • Key Differences :

  • Higher hydrophobicity due to the heptadecafluoroundecanamido group.
  • Lacks multiple hydroxyl groups on the oxane rings.
    • Applications : Used in targeted drug delivery due to fluorine-enhanced membrane permeability .

Sdox (Chegaev et al., 2016)

  • Structure: A tetracycline derivative with a dithiolane-benzoate moiety.
  • Key Differences :

  • Contains a tetracyclic core instead of oxane rings.

Physicochemical Properties

Property Target Compound FDB027466 Compound 17
Molecular Formula C₁₈H₂₂O₁₈ C₁₃H₁₄O₁₀ C₃₈H₃₈F₁₇N₅O₁₀
Molecular Weight (g/mol) 634.3 354.2 1411.5
Solubility High (polar solvents) Moderate (aqueous) Low (hydrophobic solvents)
Key Functional Groups 3 -COOH, 9 -OH 1 -COOH, 5 -OH, 1 ester 1 -COOH, 3 -OH, fluorinated chain

Research Findings

Hydrogen-Bonding Networks :

  • The target compound’s hydroxyl and carboxylic acid groups enable extensive intermolecular hydrogen bonding, similar to the crystal structures observed in . Such networks influence crystallization behavior and stability .

Biological Activity: While direct studies on the target compound are absent, structurally related glucuronic acid derivatives (e.g., FDB027466) are implicated in detoxification pathways, binding to toxins for renal excretion .

Synthetic Challenges :

  • The compound’s stereochemical complexity requires multi-step enzymatic or chiral catalysis, akin to the synthetic strategies for compound 16 in .

Data Tables

Functional Group Comparison

Compound Carboxylic Acid Groups Hydroxyl Groups Glycosidic Linkages
Target Compound 3 9 2
FDB027466 1 5 1
Compound 16 1 3 3

Biologische Aktivität

The compound identified as (2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-Carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex polyhydroxy compound with significant biological activity. This article explores its pharmacological properties and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H32O16C_{18}H_{32}O_{16} and a molecular weight of approximately 504.44 g/mol. Its structure features multiple hydroxyl groups and carboxylic acid functionalities that contribute to its solubility and reactivity in biological systems.

Biological Activity

  • Antioxidant Properties :
    • Research indicates that the compound exhibits notable antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular environments. This property is crucial in preventing cellular damage associated with various diseases such as cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects :
    • The compound has been shown to modulate inflammatory pathways. In studies involving animal models of inflammation (e.g., dextran sulfate sodium-induced colitis), it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory bowel diseases.
  • Antimicrobial Activity :
    • Preliminary studies have demonstrated that the compound possesses antimicrobial properties against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for further exploration in antibiotic development.

The biological effects of the compound are believed to be mediated through several mechanisms:

  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a pivotal role in regulating immune responses and inflammation. By blocking this pathway, the compound reduces the expression of inflammatory mediators .
  • Modulation of Reactive Oxygen Species (ROS) : It enhances the endogenous antioxidant defense mechanisms by upregulating the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Case Studies

  • Study on Ulcerative Colitis :
    • A study investigated the effects of the compound on ulcerative colitis in mice models. Results showed a significant reduction in disease activity index (DAI), colon damage scores, and histological damage indices after treatment with the compound compared to control groups .
ParameterControl GroupTreatment Group
Disease Activity Index8.03.1
Colon Damage Score124
Histological Score103
  • Antioxidant Efficacy :
    • In vitro assays demonstrated that the compound effectively reduced lipid peroxidation levels in cultured cells exposed to oxidative stress conditions .

Q & A

Q. Discrepancies in reported solubility: How to resolve conflicting data?

  • Answer : Solubility varies with crystallinity (amorphous vs. crystalline forms). Use differential scanning calorimetry (DSC) to assess polymorphism. If literature values conflict, conduct equilibrium solubility studies in buffered solutions (pH 1–12) at 25°C, validated by UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[2-carboxy-6-(2-carboxy-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
6-[2-carboxy-6-(2-carboxy-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.